
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15NO4S and its molecular weight is 317.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrocatalytic Applications
The synthesis and electrochemical properties of compounds involving furan and thiophene units, such as in the study by Konstantinov, Shelepin, and Koloskova (1971), demonstrate potential applications in electrocatalysis and energy storage systems. These compounds have been explored for their ability to undergo oxidation reactions, suggesting their usefulness in developing new materials for batteries or fuel cells (Konstantinov, Shelepin, & Koloskova, 1971).
Solar Energy Conversion
Phenothiazine derivatives, incorporating furan and thiophene linkers, have shown significant improvements in solar energy conversion efficiencies. The study by Kim et al. (2011) on dye-sensitized solar cells reveals that these compounds can enhance solar energy-to-electricity conversion, indicating their potential in photovoltaic applications (Kim et al., 2011).
DNA Binding and Antiparasitic Activity
Compounds like 2,5-bis(4-guanylphenyl)furan, as investigated by Laughton et al. (1995), display a high affinity for DNA binding, showcasing their application in molecular biology and potentially as antiparasitic agents. The structural similarities to known drugs highlight their therapeutic promise (Laughton et al., 1995).
Sustainable Polymers
Research into furan-2,5-dicarboxylic acid-based polymers, as explored by Jiang et al. (2015), points towards sustainable alternatives to traditional plastics. These furanic-aliphatic polyamides offer a biodegradable option for high-performance materials, addressing environmental concerns associated with plastic waste (Jiang et al., 2015).
Antimicrobial Compounds
The synthesis of furan-2-carboxamide derivatives and their antimicrobial activities against resistant bacterial strains, as reported by Siddiqa et al. (2022), underscore the importance of these compounds in addressing global health challenges related to antibiotic resistance. Their effectiveness against clinically isolated drug-resistant bacteria provides a promising avenue for new antibiotic development (Siddiqa et al., 2022).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-7-13(22-9-11)15(18)17-10-16(19,12-4-6-20-8-12)14-3-2-5-21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHPXXPOBRPKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2521828.png)
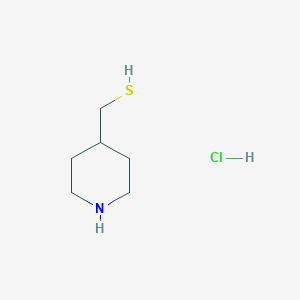
![6-Thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2521830.png)
![6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2521832.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)

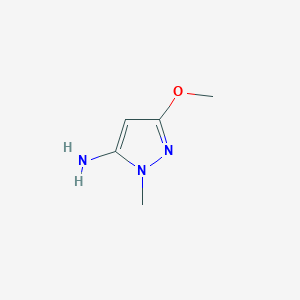
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2521841.png)
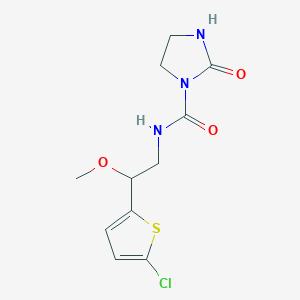
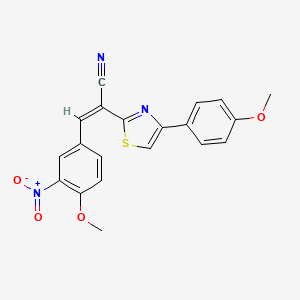
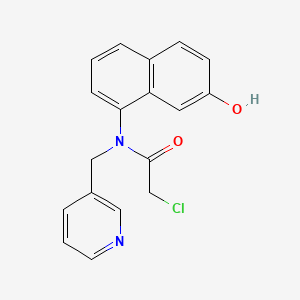
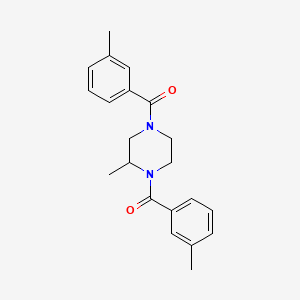
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)
![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
